Pyrazine, 3-methoxy-5-methyl-2-(1-methylethyl)-

Description

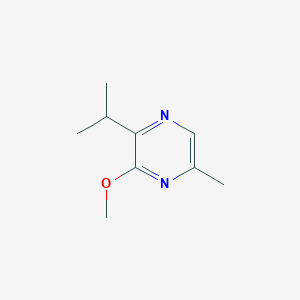

Pyrazine, 3-methoxy-5-methyl-2-(1-methylethyl)-, is a heterocyclic aromatic compound with a pyrazine core substituted by methoxy (-OCH₃), methyl (-CH₃), and isopropyl (-CH(CH₃)₂) groups at positions 3, 5, and 2, respectively. Methoxypyrazines, in general, are known for their low odor thresholds and contributions to earthy, vegetal aromas in foods and beverages .

Properties

IUPAC Name |

3-methoxy-5-methyl-2-propan-2-ylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-6(2)8-9(12-4)11-7(3)5-10-8/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALFOZLZVWSAPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)OC)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30658311 | |

| Record name | 3-Methoxy-5-methyl-2-(propan-2-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30658311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56343-37-4 | |

| Record name | 3-Methoxy-5-methyl-2-(propan-2-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30658311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazine, 3-methoxy-5-methyl-2-(1-methylethyl)-, can be achieved through several methods. One common approach involves the reaction of appropriate substituted pyrazines with methoxy and isopropyl groups under controlled conditions. For instance, the reaction of 2-methoxy-3-methylpyrazine with isopropyl bromide in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Pyrazine, 3-methoxy-5-methyl-2-(1-methylethyl)-, undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert it into different substituted pyrazines.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or isopropyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a variety of substituted pyrazines .

Scientific Research Applications

Flavoring Agent in Food Industry

Flavor Profile and Usage:

3-methoxy-5-methyl-2-(1-methylethyl)pyrazine is recognized for its nutty and chocolate-like aroma, making it a valuable ingredient in the flavoring industry. It is commonly used in products such as snacks, baked goods, and beverages to enhance taste profiles.

Case Study:

A study on the production of pyrazine flavors by mycelial fungi highlighted the effectiveness of this compound in creating savory flavors in processed foods. The research indicated that the addition of pyrazines could significantly improve flavor retention during cooking processes like microwave heating .

| Application | Description |

|---|---|

| Snacks | Enhances flavor in chips and crackers |

| Baked Goods | Used in cookies and cakes for nutty notes |

| Beverages | Adds complexity to drinks like coffee and chocolate |

Agricultural Applications

Pesticides:

Research has indicated that pyrazine derivatives can serve as effective pesticides. The compound's structural properties allow it to interact with biological systems in pests, providing a means to control infestations without relying solely on traditional chemical pesticides.

Case Study:

A patent outlines the preparation and use of novel pyrazine derivatives as pesticides, emphasizing their effectiveness against specific agricultural pests while minimizing environmental impact . This application is particularly relevant in sustainable agriculture practices.

Pharmaceutical Applications

Therapeutic Uses:

Pyrazines have been explored for their potential therapeutic effects, including antimicrobial properties. Compounds within this class have shown promise in treating various infections and diseases.

Case Study:

Research has identified certain pyrazines as having antifungal properties, which could be beneficial in developing new antimicrobial agents. For instance, studies have shown that some soil microorganisms produce pyrazines with fungistatic effects . Additionally, pyrazinamide, a related compound, is used in tuberculosis treatment.

Odor Masking Agents

Olfactory Applications:

The compound has been investigated for its ability to mask undesirable odors through olfactory receptor antagonism. This application is particularly useful in cosmetic products and environments where odor control is crucial.

Case Study:

A recent patent describes a method for reducing the perception of pyrazine odors by using antagonists of specific olfactory receptors (e.g., OR5K1). This approach allows for the modulation of odor perception effectively without eliminating the beneficial aspects of pyrazines .

Analytical Applications

Research Tools:

In scientific research, 3-methoxy-5-methyl-2-(1-methylethyl)pyrazine is utilized as a reference compound for analytical techniques such as gas chromatography and mass spectrometry. Its unique chemical properties make it suitable for studying various reactions and interactions within complex mixtures.

| Analytical Method | Application |

|---|---|

| Gas Chromatography | Identifying flavor compounds in food |

| Mass Spectrometry | Analyzing chemical structures in research |

Mechanism of Action

The mechanism of action of pyrazine, 3-methoxy-5-methyl-2-(1-methylethyl)-, involves its interaction with various molecular targets. In biological systems, it may bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazines

Structural Isomers and Positional Variants

- 2-Methoxy-5-(1-methylethyl)pyrazine (CAS 56891-99-7): Substituents: Methoxy (position 2), isopropyl (position 5). Properties: Reported as a food additive with applications in flavoring due to its potent aroma . Key Difference: The methoxy group at position 2 (vs.

- 2-Methyl-5-(1-methylethyl)pyrazine (CAS 13925-05-8): Substituents: Methyl (position 2), isopropyl (position 5). Properties: Found in sesame oil and roasted coffee, contributing nutty, roasted notes . Key Difference: Absence of a methoxy group reduces polarity, increasing hydrophobicity compared to the target compound .

Data Tables

Table 1: Structural and Physical Properties of Comparable Pyrazines

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Key Applications |

|---|---|---|---|---|

| 3-Methoxy-5-methyl-2-(1-methylethyl)-pyrazine | Not Available | C₉H₁₄N₂O | 3-OCH₃, 5-CH₃, 2-CH(CH₃)₂ | Hypothesized: Flavoring, antimicrobials |

| 2-Methoxy-5-(1-methylethyl)pyrazine | 56891-99-7 | C₈H₁₂N₂O | 2-OCH₃, 5-CH(CH₃)₂ | Food additive, aroma |

| 2,5-Bis(1-methylethyl)-pyrazine | Not Available | C₁₀H₁₆N₂ | 2,5-CH(CH₃)₂ | Antimicrobial agent |

| 3-Methoxy-2,5-bis(1-methylpropyl)pyrazine | Not Available | C₁₄H₂₄N₂O | 3-OCH₃, 2,5-CH₂CH(CH₃)₂ | Insect attractant |

Research Implications and Gaps

- Flavor Chemistry : The target compound’s methoxy and alkyl groups suggest a role in earthy or nutty aromas, but empirical odor threshold data are lacking .

- Antimicrobial Potential: Structural analogs like 2,5-bis(1-methylethyl)-pyrazine demonstrate that alkylation enhances membrane disruption, while methoxylation could modulate toxicity .

- Synthetic Challenges : Regioselective synthesis of 3-methoxy-substituted pyrazines requires optimization to avoid isomerization, as seen in ’s use of Grignard reagents .

Biological Activity

Pyrazine derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The compound Pyrazine, 3-methoxy-5-methyl-2-(1-methylethyl)- is one such derivative that exhibits a range of pharmacological effects. This article explores its biological activity based on various studies, highlighting its efficacy against different cell lines, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

Pyrazines are characterized by their nitrogen-containing heterocyclic structure. The specific compound in focus, 3-methoxy-5-methyl-2-(1-methylethyl)pyrazine, contains methoxy and isopropyl substituents that influence its biological behavior.

Anticancer Activity

Recent studies have demonstrated that pyrazine derivatives possess significant anticancer properties. For instance, compounds similar to 3-methoxy-5-methyl-2-(1-methylethyl)- have shown promising results against various cancer cell lines:

These findings indicate that the compound can induce apoptosis and inhibit cell proliferation effectively, making it a candidate for further development in cancer therapy.

Antimicrobial Properties

The antimicrobial activity of pyrazine derivatives has also been extensively studied. The compound exhibits bactericidal effects against various bacterial strains:

- E. coli : Showed significant reduction in bacterial colonies at concentrations as low as 1.2% after six hours of incubation .

- Bacillus pumilus : Produced a volatile product (2,5-dimethylpyrazine) that significantly inhibited fungal growth by over 55% .

The structure–activity relationship suggests that specific substitutions on the pyrazine ring enhance its antimicrobial potency.

The biological activity of pyrazine derivatives can be attributed to multiple mechanisms:

- Inhibition of Cell Proliferation : Pyrazines disrupt cellular signaling pathways involved in cancer cell growth.

- Antioxidative Effects : Some derivatives exhibit antioxidative properties by lowering NADPH-oxidase activity, which can protect cells from oxidative stress .

- Induction of Apoptosis : Fluorescence staining and flow cytometry analyses indicate that these compounds can trigger apoptotic pathways in cancer cells .

Case Studies

A notable study evaluated the effects of various pyrazine derivatives on ciliary beat frequency and smooth muscle contraction in hamster oviducts. The lowest observable adverse effect levels (LOAELs) for several derivatives were established:

| Chemical | Ciliary Beat Frequency LOAEL (M) | Oocyte Pickup Rate LOAEL (M) | Contraction Rate LOAEL (M) |

|---|---|---|---|

| Pyrazine | |||

| 2-Methylpyrazine | |||

| 2-Ethylpyrazine | |||

| 2-Methoxy-3-methylpyrazine | |||

| 2,5-Dimethylpyrazine |

This table illustrates the varying potencies of pyrazine derivatives in biological assays, emphasizing the importance of structural modifications on their efficacy .

Q & A

Q. How can researchers confirm the structural identity of 3-methoxy-5-methyl-2-(1-methylethyl)pyrazine?

To confirm the structure, use a combination of spectroscopic and computational methods:

- Mass Spectrometry (MS): Compare the molecular ion peak (observed m/z 152.095) with the theoretical molecular weight (152.197 g/mol) .

- Nuclear Magnetic Resonance (NMR): Analyze the proton and carbon signals to identify substituents (e.g., methoxy at C3, isopropyl at C2, and methyl at C5). The absence of hydrogen bond donors (HBD = 0) simplifies the spectrum .

- Infrared (IR) Spectroscopy: Detect the methoxy group (C-O stretch ~1250 cm⁻¹) and aromatic pyrazine ring vibrations (~1600 cm⁻¹).

- InChI Key Validation: Cross-reference the canonical SMILES (CC(C)C1=CN=C(C=N1)OC) and InChI key (GSVQZEKWEURMLP-UHFFFAOYSA-N) with databases like PubChem .

Q. What synthetic routes are available for preparing this compound?

Synthesis typically involves multi-step heterocyclic chemistry:

- Step 1: Condensation of diamine precursors with ketones or aldehydes to form the pyrazine ring.

- Step 2: Methoxylation via nucleophilic substitution (e.g., using methyl iodide in the presence of a base) .

- Step 3: Purification via column chromatography or recrystallization. Analytical tools like TLC and HPLC ensure purity (>95%) .

- Key Reagents: Dimethylformamide (DMF) or dichloromethane (DCM) as solvents, with microwave-assisted synthesis to enhance yields .

Q. What are the key physicochemical properties influencing experimental design?

Critical properties include:

- Lipophilicity: LogP = 1.2, suggesting moderate solubility in organic solvents (e.g., ethanol, DCM) .

- Rotatable Bonds (2): Indicates conformational flexibility, which may affect crystallinity and NMR splitting patterns.

- Hydrogen Bond Acceptors (3): Facilitates interactions in biological assays or coordination chemistry .

- Thermal Stability: Assess via differential scanning calorimetry (DSC) to determine decomposition temperatures.

Q. How does this compound occur in natural systems, and what biosynthetic pathways are involved?

Methoxypyrazines are common in plants and microbes. Biosynthesis pathways include:

- Maillard Reaction: Formation via thermal degradation of amino acids (e.g., leucine or isoleucine) .

- Enzymatic Methylation: S-adenosylmethionine (SAM)-dependent transfer of methyl groups to hydroxylated precursors .

- Natural Sources: Detected in red beet (Beta vulgaris), where 2-methoxy-3-(1-methylethyl)pyrazine contributes to earthy aromas .

Q. What analytical techniques quantify this compound in complex matrices?

- Gas Chromatography-Mass Spectrometry (GC-MS): Use a DB-5MS column and selective ion monitoring (SIM) for m/z 152.1 .

- Solid-Phase Microextraction (SPME): Pre-concentrate volatile pyrazines from food or environmental samples .

- High-Performance Liquid Chromatography (HPLC): Employ a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How do the electronic properties of this pyrazine derivative enable applications in conductive materials?

- Electron Delocalization: The pyrazine ring acts as a π-conjugated bridge, facilitating charge transfer in coordination polymers .

- Magnetic Coupling: Reduced pyrazine ligands in CrCl₂(pyrazine)₂ exhibit ferrimagnetic ordering below 55 K, with conductivity linked to electron smearing over ligands .

- Experimental Validation: Use four-probe resistivity measurements and SQUID magnetometry to characterize conductivity and magnetism .

Q. What computational methods model the excited-state dynamics of pyrazine derivatives?

Q. What mechanisms underlie its antimicrobial activity?

- Membrane Disruption: Pyrazines with lipophilic substituents (e.g., isopropyl) penetrate bacterial membranes, causing leakage of cytoplasmic content .

- DNA Interaction: At high concentrations, intercalation or alkylation disrupts replication (e.g., activity against Burkholderia spp. at 25 µg/mL) .

- Assay Design: Use broth microdilution (CLSI guidelines) and confocal microscopy with LIVE/DEAD staining .

Q. How is its anti-tumor activity assessed preclinically?

- In Vitro Cytotoxicity: Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (IC₅₀ reported at ~50 µM) .

- Apoptosis Markers: Quantify caspase-3 activation via Western blot or flow cytometry .

- In Vivo Models: Evaluate tumor suppression in xenograft mice, monitoring pharmacokinetics (Cₘₐₓ, t₁/₂) .

Q. How do matrix effects influence pyrazine stability in food systems?

- Inhibition by Soybean Paste: Phenolic compounds in soybean paste suppress pyrazine formation via radical scavenging .

- Accelerated Stability Testing: Incubate samples at 40°C/75% RH and quantify degradation products (e.g., 2,6-dimethylpyrazine) via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.